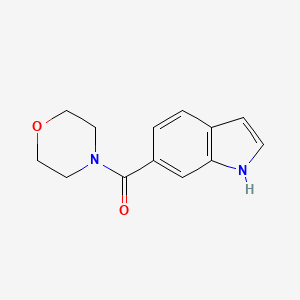
(1H-Indol-6-yl)(morpholino)methanone
Cat. No. B2645070
Key on ui cas rn:
852059-45-1
M. Wt: 230.267
InChI Key: CPLJDNFVGMXJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08685969B2
Procedure details


A solution of morpholine (1.320 mL, 15.14 mmol), 1H-indole-6-carboxylic acid (2.0332 g, 12.62 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (3.63 g, 18.92 mmol), 1-hydroxybenzotriazole (HOBt) (2.90 g, 18.92 mmol) and diisopropylethylamine (DIPEA) (6.61 mL, 37.8 mmol) in DMF (31.5 mL) was stirred overnight. The reaction was poured into a 1:1 water:brine solution and extracted with EtOAc (2×). The organic layers were combined and washed with 0.25 M aqueous KHSO4, water, brine and 10% aqueous LiCl; dried over Na2SO4, filtered and concentrated in vacuo. Trituration with Et2O provided the desired product (2.20 g, 9.58 mmol, 76% yield) as a light tan solid.


Quantity
3.63 g
Type
reactant
Reaction Step One






Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16](O)=[O:17])[CH:14]=2)[CH:9]=[CH:8]1.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>CN(C=O)C.CCOCC.O>[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:17])[CH:14]=2)[CH:9]=[CH:8]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
2.0332 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
3.63 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
6.61 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
31.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
brine solution and extracted with EtOAc (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 0.25 M aqueous KHSO4, water, brine and 10% aqueous LiCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=CC=C(C=C12)C(=O)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 9.58 mmol | |
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
